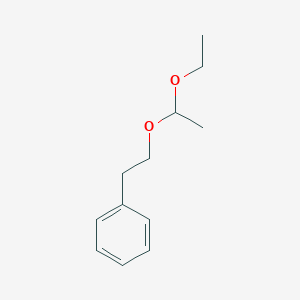

Ethyl phenethyl acetal

Vue d'ensemble

Description

Efetaal, également connu sous le nom de 2-(1-éthoxyéthoxy)éthylbenzène, est un composé chimique de formule moléculaire C12H18O2 et d'une masse molaire de 194,27 g/mol . Il est caractérisé par une note florale fraîche de jacinthe avec une suggestion de muguet et de feuilles vertes . Efetaal est utilisé dans diverses applications, notamment comme composant de parfum dans les parfums et les produits de soins personnels.

Méthodes De Préparation

Efetaal peut être synthétisé par plusieurs méthodes, notamment :

Addition d'alcool à l'éther vinylique d'alkyle : Cette méthode implique la réaction d'un alcool avec un éther vinylique d'alkyle.

Trimérisation de l'acétaldéhyde : Cette méthode est simple et implique des matières premières facilement disponibles, mais elle produit de nombreux sous-produits.

Méthode de l'éther α-chloroéthylique : Cette méthode implique la réaction de l'éther α-chloroéthylique avec un alcool.

Méthode d'échange d'alcool : Cette méthode est pratique et implique la réaction de l'alcool benzylique et de l'acétaldéhyde diéthyl acétal en présence d'un catalyseur acide.

Analyse Des Réactions Chimiques

Efetaal subit diverses réactions chimiques, notamment :

Oxydation : Efetaal peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir Efetaal en ses alcools correspondants.

Substitution : Efetaal peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Hydrolyse : Efetaal peut être hydrolysé pour former de l'alcool benzylique et de l'acétaldéhyde.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les catalyseurs acides ou basiques pour les réactions de substitution et d'hydrolyse. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Efetaal présente plusieurs applications de la recherche scientifique, notamment :

Médecine : Efetaal est utilisé dans la synthèse d'intermédiaires pharmaceutiques et de principes actifs pharmaceutiques.

Industrie : Efetaal est utilisé dans la production de parfums, de produits de soins personnels et d'autres biens de consommation.

Mécanisme d'action

Le mécanisme d'action d'Efetaal implique son interaction avec des cibles moléculaires et des voies spécifiques. Efetaal peut agir comme un ligand, se liant à des récepteurs ou des enzymes spécifiques et modulant leur activité. Cette interaction peut entraîner divers effets biologiques, notamment des modifications des voies de signalisation cellulaire et de l'expression génique .

Applications De Recherche Scientifique

Chemistry

Ethyl phenethyl acetal serves as a solvent and reagent in various chemical reactions, including:

- Alkylation : Used to introduce alkyl groups into organic compounds.

- Esterification : Facilitates the formation of esters from acids and alcohols.

- Polymerization : Acts as a medium for polymer synthesis.

Biology

In biological research, this compound is utilized for:

- Synthesis of Biologically Active Compounds : It plays a role in creating compounds with potential therapeutic effects.

- Fragrance Component : Employed in studies related to olfactory responses and scent formulation.

Medicine

In the pharmaceutical field, this compound is important for:

- Synthesis of Pharmaceutical Intermediates : It serves as a building block for various drugs.

- Active Pharmaceutical Ingredients (APIs) : Used in the formulation of medications due to its stability and compatibility with other compounds .

Industry

This compound finds extensive use in industrial applications such as:

- Perfume Production : Its pleasant odor makes it ideal for use in fragrances.

- Personal Care Products : Incorporated into cosmetics and toiletries for scent enhancement .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with various substrates to yield derivatives that exhibited promising biological activity against inflammation markers.

Case Study 2: Fragrance Formulation

Research conducted on fragrance formulations highlighted this compound's role in enhancing scent profiles. The compound was blended with other aromatic compounds to create complex fragrances used in high-end perfumes.

Data Table: Applications Overview

| Application Area | Specific Uses | Examples |

|---|---|---|

| Chemistry | Solvent, Reagent | Alkylation, Esterification |

| Biology | Synthesis, Fragrance | Active compounds, Olfactory studies |

| Medicine | Drug Development | APIs, Pharmaceutical intermediates |

| Industry | Consumer Goods | Perfumes, Personal care products |

Mécanisme D'action

The mechanism of action of Efetaal involves its interaction with specific molecular targets and pathways. Efetaal can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparaison Avec Des Composés Similaires

Efetaal peut être comparé à d'autres composés similaires, tels que :

Alcool benzylique : L'alcool benzylique est un alcool aromatique simple ayant des propriétés chimiques similaires à celles d'Efetaal.

Acétaldéhyde diéthyl acétal : Ce composé est utilisé dans la synthèse d'Efetaal et présente une réactivité similaire.

Éther vinylique d'alkyle : Ce composé est utilisé dans la synthèse d'Efetaal et présente des propriétés chimiques similaires.

Efetaal est unique en raison de son parfum floral spécifique et de sa polyvalence dans diverses réactions chimiques et applications.

Activité Biologique

Ethyl phenethyl acetal (CAS No. 2556-10-7) is a compound primarily recognized for its applications in fragrance and flavor industries. This article delves into its biological activity, safety assessments, and relevant research findings.

This compound is an acetal formed from ethyl alcohol and phenethyl aldehyde. It is characterized by its pleasant aroma, making it valuable in perfumery and food flavoring. Its molecular structure contributes to its stability and reactivity in various chemical environments.

Biological Activity Overview

The biological activity of this compound has not been extensively studied, but existing research provides insights into its safety profile and potential biological interactions.

1. Toxicological Profile

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that ethyl phenethyl ether, a closely related compound, does not present significant concerns regarding genetic toxicity. Key findings include:

- Genotoxicity : Ethyl phenethyl ether was found to be non-genotoxic in Ames tests, suggesting that this compound may exhibit similar properties due to structural similarities .

- Repeated Dose Toxicity : No Observed Adverse Effect Level (NOAEL) data is available, but exposure levels are below the threshold of toxicological concern (TTC) .

- Reproductive Toxicity : Similar to repeated dose toxicity, there is no NOAEL available, but current exposure levels are considered safe .

- Skin Sensitization : No significant safety concerns were noted at current usage levels .

2. Environmental Impact

This compound has been assessed for environmental safety under the IFRA Environmental Standards, showing no potential risks to aquatic environments with a Predicted Environmental Concentration (PEC) to Predicted No Effect Concentration (PNEC) ratio of less than 1 . This indicates a low likelihood of bioaccumulation and persistence in the environment.

Case Study 1: Fragrance Applications

In a study focusing on the use of odorous acetals, including this compound, it was found that these compounds could effectively impart vanilla and spicy notes in formulations. The research highlighted the importance of such compounds in enhancing sensory experiences in consumer products .

Case Study 2: Market Analysis

An analysis of manufacturing technologies for acetaldehyde derivatives, including this compound, provided insights into production efficiencies and market trends. The report emphasized the growing demand for natural and synthetic flavoring agents in the food industry, which includes this compound as a key ingredient .

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Genotoxicity | Non-genotoxic based on Ames test |

| Repeated Dose Toxicity | No NOAEL available; exposure below TTC |

| Reproductive Toxicity | No NOAEL available; exposure considered safe |

| Skin Sensitization | No significant concerns at current usage levels |

| Environmental Safety | PEC/PNEC ratio < 1; low risk of bioaccumulation |

Propriétés

IUPAC Name |

2-(1-ethoxyethoxy)ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-13-11(2)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDGMPOYFGNLMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051930 | |

| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-10-7 | |

| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2556-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-(1-ethoxyethoxy)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(1-ethoxyethoxy)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2-(1-Ethoxyethoxy)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(1-ethoxyethoxy)ethyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PHENETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7156Q4C3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.